Cas no 41994-45-0 (methyl piperidine-2-carboxylate)

methyl piperidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-piperidinecarboxylate
- Methyl Piperidine-2-carboxylate
- Methylpipecolinate
- 2-Piperidinecarboxylic
- METHYL-2-PIPERIDINECARBOXYLATE
- Piperidine-2-carboxylic acid methyl ester
- 2-Piperidinecarboxylic Acid Methyl Ester
- DS-13965
- FT-0693493
- A813043
- methylpiperidine-2-carboxylate
- AC-5452
- J-521717
- CHEMBL75565
- W-202724
- FT-0695090
- SB37173
- 2-Piperidine carboxylic acid methyl ester
- SCHEMBL40033
- F2158-0969
- CS-W003366
- AKOS005175039
- SB42925
- CXQTTWVBUDFUNO-UHFFFAOYSA-N
- SB44774
- pipecolic acid methyl ester
- Methyl a-pipecolinate
- methyl pipecolate
- MFCD07364347
- Methyl2-piperidinecarboxylate
- 41994-45-0
- DL-Pipecolic acid methyl ester
- SY021148
- METHYL-PIPERIDINE-2-CARBOXYLATE
- EN300-35540
- FT-0645158
- 2-Carbomethoxy piperidine
- methyl pipecolinate
- 2-Piperidinecarboxylic acid, methyl ester
- DTXSID40392714
- AM20100112
- methyl piperidine-2-carboxylate;H-D-HoPro-OMe.HCl
- (R)-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER
- STL554799
- DB-013274
- BBL101005
- DB-070391
- ALBB-015054
- 2-Piperidinecarboxylic acid, methyl ester, hydrochloride
- methyl piperidine-2-carboxylate
-
- MDL: MFCD00237405
- インチ: 1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3
- InChIKey: CXQTTWVBUDFUNO-UHFFFAOYSA-N
- ほほえんだ: O=C(C1NCCCC1)OC
計算された属性
- せいみつぶんしりょう: 143.09500
- どういたいしつりょう: 143.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 38.3A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 193.8°C at 760 mmHg
- フラッシュポイント: 71.0±25.4 °C
- PSA: 38.33000
- LogP: 0.63030
methyl piperidine-2-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H315-H319-H335
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Store in freezer, under -20°C
methyl piperidine-2-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
methyl piperidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35540-0.25g |
methyl piperidine-2-carboxylate |
41994-45-0 | 93% | 0.25g |
$19.0 | 2023-09-03 | |
Enamine | EN300-35540-2.5g |
methyl piperidine-2-carboxylate |
41994-45-0 | 93% | 2.5g |
$20.0 | 2023-09-03 | |
Enamine | EN300-35540-50.0g |
methyl piperidine-2-carboxylate |
41994-45-0 | 93% | 50g |
$68.0 | 2023-05-01 | |
Enamine | EN300-35540-25.0g |
methyl piperidine-2-carboxylate |
41994-45-0 | 93% | 25g |
$38.0 | 2023-05-01 | |
Chemenu | CM180410-100g |
Methyl 2-piperidinecarboxylate |
41994-45-0 | 98% | 100g |
$69 | 2023-01-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052485-100g |
Methyl 2-piperidinecarboxylate |
41994-45-0 | 98% | 100g |
¥241.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052485-25g |
Methyl 2-piperidinecarboxylate |
41994-45-0 | 98% | 25g |
¥79.00 | 2024-05-14 | |
eNovation Chemicals LLC | D403739-1kg |
Methyl 2-piperidinecarboxylate |
41994-45-0 | 97% | 1kg |
$900 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052485-10g |
Methyl 2-piperidinecarboxylate |
41994-45-0 | 98% | 10g |
¥36 | 2023-02-18 | |
Fluorochem | 046385-10g |
Methyl piperidine-2-carboxylate |
41994-45-0 | 98% | 10g |
£10.00 | 2021-07-01 |
methyl piperidine-2-carboxylate 関連文献
-
Bhaskar J. Bhuyan,Govindasamy Mugesh Org. Biomol. Chem. 2012 10 2237
-
2. Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional featuresArto Liljeblad,Pauli Kallio,Marita Vainio,Jarmo Niemi,Liisa T. Kanerva Org. Biomol. Chem. 2010 8 886
-
3. N-methylated dioxopiperazinesA. B. Mauger,R. B. Desai,I. Rittner,W. J. Rzeszotarski J. Chem. Soc. Perkin Trans. 1 1972 2146
-
Bhaskar J. Bhuyan,Govindasamy Mugesh Org. Biomol. Chem. 2012 10 2237
-
5. Domino syntheses of five-, six- and seven-membered O-, N- and S-heterocycles from α-, β- and γ-substituted carboxylic estersJ. L?ffler,R. Schobert J. Chem. Soc. Perkin Trans. 1 1996 2799
-
6. Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms. Part XXII. The stereochemistry and 1H nuclear magnetic resonance spectra of some perhydro-2-methylimidazo[1,5-a]-pyridin-1-ones and perhydro-2-methylpyrido[1,2-c]pyrimidin-3-onesT. A. Crabb,R. F. Newton J. Chem. Soc. Perkin Trans. 2 1972 1920
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Robert A. Hill,Marie Claire Parker Nat. Prod. Rep. 2002 19 3-iii
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Samuel Shikuku Libendi,Yosuke Demizu,Osamu Onomura Org. Biomol. Chem. 2009 7 351
methyl piperidine-2-carboxylateに関する追加情報
Methyl Piperidine-2-Carboxylate (CAS No. 41994-45-0): A Comprehensive Overview
Methyl piperidine-2-carboxylate (CAS No. 41994-45-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-methyl piperidine-2-carboxylate, is characterized by its unique structure, which includes a piperidine ring and a carboxylate group. The combination of these functional groups imparts distinct chemical properties that make it valuable for various applications, particularly in the development of novel drugs and therapeutic agents.
The chemical structure of methyl piperidine-2-carboxylate consists of a six-membered nitrogen-containing ring (piperidine) with a carboxylate group attached to the second carbon atom. The presence of the methyl group on the piperidine ring further enhances its reactivity and solubility properties. These structural features contribute to its potential as an intermediate in the synthesis of complex molecules and as a building block in medicinal chemistry.
Recent research has highlighted the importance of methyl piperidine-2-carboxylate in the development of new pharmaceuticals. Studies have shown that compounds derived from this structure exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of methyl piperidine-2-carboxylate can effectively inhibit certain enzymes involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis and other inflammatory diseases.
In addition to its therapeutic potential, methyl piperidine-2-carboxylate has been explored for its use in the synthesis of agrochemicals and materials science. Its ability to form stable complexes with various metals and its reactivity with different functional groups make it a valuable precursor in the development of new materials with enhanced properties. For example, researchers at the University of California have utilized methyl piperidine-2-carboxylate to synthesize novel polymers with improved mechanical strength and thermal stability.
The synthesis of methyl piperidine-2-carboxylate can be achieved through several routes, each offering unique advantages depending on the desired application. One common method involves the reaction of 2-piperidone with methanol in the presence of an acid catalyst. This process yields high purity methyl piperidine-2-carboxylate with good yield and selectivity. Another approach involves the condensation of 2-piperidone with methyl chloroformate followed by hydrolysis to form the carboxylic acid, which is then esterified to produce the final product.
The safety and handling of methyl piperidine-2-carboxylate are important considerations for researchers and industrial users. While it is generally considered safe when handled properly, precautions should be taken to avoid inhalation, ingestion, or skin contact. It is recommended to store this compound in a cool, dry place away from incompatible materials such as strong oxidizers or acids.
In conclusion, methyl piperidine-2-carboxylate (CAS No. 41994-45-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working in medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new applications and properties, the importance of this compound is likely to grow even further.
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